N~1~-[4-(dimethylamino)phenyl]-beta-alaninamide N~1~-[4-(dimethylamino)phenyl]-beta-alaninamide
Brand Name: Vulcanchem
CAS No.: 262614-49-3
VCID: VC6304319
InChI: InChI=1S/C11H17N3O/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12/h3-6H,7-8,12H2,1-2H3,(H,13,15)
SMILES: CN(C)C1=CC=C(C=C1)NC(=O)CCN
Molecular Formula: C11H17N3O
Molecular Weight: 207.277

N~1~-[4-(dimethylamino)phenyl]-beta-alaninamide

CAS No.: 262614-49-3

Cat. No.: VC6304319

Molecular Formula: C11H17N3O

Molecular Weight: 207.277

* For research use only. Not for human or veterinary use.

N~1~-[4-(dimethylamino)phenyl]-beta-alaninamide - 262614-49-3

Specification

CAS No. 262614-49-3
Molecular Formula C11H17N3O
Molecular Weight 207.277
IUPAC Name 3-amino-N-[4-(dimethylamino)phenyl]propanamide
Standard InChI InChI=1S/C11H17N3O/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12/h3-6H,7-8,12H2,1-2H3,(H,13,15)
Standard InChI Key GQUFBXDKLMHBCI-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)NC(=O)CCN

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N~1~-[4-(Dimethylamino)phenyl]-beta-alaninamide consists of a beta-alanine backbone (H2NCH2CH2CO-NH\text{H}_{2}\text{N}-\text{CH}_{2}-\text{CH}_{2}-\text{CO-NH}-) linked to a 4-(dimethylamino)phenyl group. The dimethylamino substituent (N(CH3)2\text{N}(\text{CH}_{3})_{2}) at the para position of the phenyl ring introduces electron-donating effects, influencing the compound's electronic distribution and reactivity. The dihydrochloride form incorporates two hydrochloride counterions, stabilizing the protonated amine groups .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H17N3O\text{C}_{11}\text{H}_{17}\text{N}_{3}\text{O}
Molecular Weight207.28 g/mol
IUPAC Name3-amino-N-[4-(dimethylamino)phenyl]propanamide
CAS Number (Free Base)262614-49-3
CAS Number (Dihydrochloride)1269039-52-2

Synonymy and Identifiers

This compound is cataloged under multiple aliases across databases, facilitating cross-referencing in scientific literature:

  • 3-Amino-N-[4-(dimethylamino)phenyl]propanamide

  • MFCD13194015 (dihydrochloride form)

  • PubChem CID 17608453 (free base); 50944188 (dihydrochloride)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves amide bond formation between beta-alanine derivatives and 4-(dimethylamino)aniline. A standard protocol includes:

  • Activation of Beta-Alanine: Carboxylic acid activation using coupling agents like HATU or EDCl facilitates nucleophilic attack by the aniline’s amine group.

  • Coupling Reaction: Reacting activated beta-alanine with 4-(dimethylamino)aniline in polar aprotic solvents (e.g., DMF or THF) at 0–25°C yields the amide intermediate.

  • Salt Formation: Treating the free base with hydrochloric acid produces the dihydrochloride salt, improving crystallinity and solubility .

Reaction Scheme:

H2NCH2CH2COOH+H2NC6H4N(CH3)2EDCl/HOBtH2NCH2CH2CONHC6H4N(CH3)2Dihydrochloride Salt\text{H}_{2}\text{N}-\text{CH}_{2}-\text{CH}_{2}-\text{COOH} + \text{H}_{2}\text{N}-\text{C}_{6}\text{H}_{4}-\text{N}(\text{CH}_{3})_{2} \xrightarrow{\text{EDCl/HOBt}} \text{H}_{2}\text{N}-\text{CH}_{2}-\text{CH}_{2}-\text{CONH}-\text{C}_{6}\text{H}_{4}-\text{N}(\text{CH}_{3})_{2} \rightarrow \text{Dihydrochloride Salt}

Purification and Characterization

Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Analytical confirmation employs:

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 207.28.

  • NMR Spectroscopy: 1H^1\text{H} NMR exhibits characteristic signals for the dimethylamino group (δ\delta 2.92 ppm, singlet, 6H) and beta-alanine backbone (δ\delta 2.45–3.10 ppm, multiplet).

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits enhanced solubility in water (>50 mg/mL) compared to the free base (<10 mg/mL in water). Both forms are stable under inert storage conditions (-20°C, desiccated) but degrade upon prolonged exposure to light or moisture .

Table 2: Physicochemical Data

PropertyFree BaseDihydrochlorideSource
Solubility in WaterLowHigh
Melting PointNot reported>250°C (dec.)
logP (Predicted)1.2-0.5

Spectroscopic Profiles

  • UV-Vis: Absorption maxima at 254 nm (phenyl ring) and 290 nm (n→π* transition of the amide).

  • IR Spectroscopy: Stretching vibrations at 1650 cm1^{-1} (amide C=O) and 3350 cm1^{-1} (N-H).

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